(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001248
InChI: InChI=1S/C8H8ClN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H,4,10H2
SMILES:
Molecular Formula: C8H8ClN3
Molecular Weight: 181.62 g/mol

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine

CAS No.:

Cat. No.: VC16001248

Molecular Formula: C8H8ClN3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine -

Specification

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
IUPAC Name (7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine
Standard InChI InChI=1S/C8H8ClN3/c9-6-1-2-12-7(4-10)5-11-8(12)3-6/h1-3,5H,4,10H2
Standard InChI Key ZXGYNRJTFYCAAO-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=NC=C2CN)C=C1Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine (C₈H₈ClN₃) features a bicyclic imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a pyridine moiety. The chlorine substituent at the 7-position and the methanamine group at the 3-position introduce electronic and steric variations that influence reactivity and interactions with biological targets. The IUPAC name, (7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine, reflects this substitution pattern, while the SMILES notation (C1=CN2C(=NC=C2CN)C=C1Cl) provides a precise representation of its connectivity .

Physicochemical Data

The compound’s molecular weight is 181.62 g/mol, with a calculated partition coefficient (LogP) indicative of moderate lipophilicity, suggesting balanced membrane permeability. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₈H₈ClN₃
Molecular Weight181.62 g/mol
IUPAC Name(7-chloroimidazo[1,2-a]pyridin-3-yl)methanamine
SMILESC1=CN2C(=NC=C2CN)C=C1Cl
InChIKeyZXGYNRJTFYCAAO-UHFFFAOYSA-N

The presence of the amine group enhances solubility in polar solvents, while the chloro substituent contributes to electrophilic reactivity, particularly in nucleophilic aromatic substitution reactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of (7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine typically involves multi-step protocols. While explicit details for this compound are scarce, analogous imidazo[1,2-a]pyridines are commonly synthesized via:

  • Condensation Reactions: Between 2-aminopyridines and α-haloketones or aldehydes.

  • Groebke-Blackburn-Bienaymé Reaction: A three-component reaction involving an aldehyde, an isonitrile, and a 2-aminopyridine.

Pharmacological Activities

Antimicrobial Properties

(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine exhibits bacteriostatic activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The chloro substituent enhances membrane penetration, while the methanamine group facilitates interactions with bacterial topoisomerases . Comparative studies show that 7-chloro analogues are 4–8 times more potent than their non-halogenated counterparts.

Antitubercular Effects

Against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), structural analogues demonstrate MIC values of 2–4 µg/mL, surpassing first-line agents like isoniazid. Mechanistic studies suggest inhibition of cell wall synthesis via interference with mycolic acid biosynthesis, though target identification remains ongoing.

Future Research Directions

Structural Modifications

  • Position 3: Replacement of methanamine with sulfonamide or carbamate groups to enhance bioavailability.

  • Position 7: Exploration of bromo or fluoro substituents to modulate electronic effects .

Clinical Prospects

Preclinical studies focusing on in vivo efficacy and toxicokinetics are critical to advancing this compound toward clinical trials. Collaboration with synthetic biology platforms could expedite large-scale production.

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